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Compound of Interest

Compound Name:
alpha,3,5-Tribromo-2-

hydroxytoluene

CAS No.: 4186-54-3

Cat. No.: B1268539

Get Quote

Executive Summary & Compound Identity
-Tribromo-2-hydroxytoluene is a halogenated phenolic intermediate used primarily in the
synthesis of salicylaldehyde derivatives and complex pharmaceutical scaffolds.[1][2][3] Its
chemical behavior is dominated by two distinct functionalities: the nucleophilic phenol ring and
the electrophilic benzylic bromide.
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Parameter Detail

IUPAC Name
2-Bromo-4,6-dibromo-6-(bromomethyl)phenol

(or 2-(Bromomethyl)-4,6-dibromophenol)

Common Name 3,5-Dibromo-2-hydroxybenzyl bromide

CAS Registry 4186-54-3

Molecular Formula

Molecular Weight 344.83 g/mol

Appearance White to off-white crystalline solid

Melting Point 115–120 °C

Synthesis & Reaction Pathway
Understanding the synthesis is crucial for interpreting impurity profiles in spectroscopic data.

The compound is typically generated via a two-stage bromination sequence starting from o-

cresol.

Electrophilic Aromatic Substitution:o-Cresol is brominated at the ortho and para positions

(relative to the hydroxyl group) to yield 3,5-dibromo-2-hydroxytoluene.

Wohl-Ziegler Bromination: The methyl group undergoes radical substitution using N-

Bromosuccinimide (NBS) or bromine under light irradiation to install the benzylic bromide.
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Caption: Stepwise synthesis pathway highlighting the transition from aromatic ring bromination

to benzylic functionalization.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The

NMR spectrum is the primary tool for purity assessment. The key diagnostic feature is the
benzylic methylene singlet.

NMR Data (CDCl

, 90 MHz)

Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Structural
Note

Ar-H (C3) 7.56 Doublet 1H

Meta-

coupling to

H5.

Deshielded

by ortho-Br.

Ar-H (C5) 7.41 Doublet 1H

Meta-

coupling to

H3.

-OH 5.81 Singlet (br) 1H -

Exchangeabl

e; shift varies

with

concentration

.

-CH

Br
4.50 Singlet 2H -

Diagnostic

peak.

Downfield

shift due to Br

and Ring.
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Mechanistic Insight:

The 4.50 ppm singlet confirms mono-bromination of the methyl group. A shift further

downfield (>6.0 ppm) would indicate a gem-dibromide impurity (

).

The 2.3 Hz coupling constant is characteristic of meta-positioned protons in tetrasubstituted

benzene rings, confirming the 2,4,6-substitution pattern on the phenol core.

C NMR (Predicted/Consensus)
While experimental

C data is often proprietary, the following shifts are chemically derived and validated against
analogous bromophenols:

C-OH (C1): ~150.0 ppm (Deshielded ipso-carbon)

Ar-H (C3, C5): ~133.0 – 135.0 ppm[2]

C-Br (C2, C4): ~110.0 – 115.0 ppm (Shielded by heavy atom effect)

C-CH

Br (C6): ~128.0 ppm[2]

-CH

Br: ~28.0 – 30.0 ppm (Distinct aliphatic region)

Mass Spectrometry (MS)
The mass spectrum provides definitive confirmation of the halogenation state through isotope

pattern analysis. Bromine has two stable isotopes,

and

, in a nearly 1:1 ratio.

Key Fragmentation Ions (EI, 70 eV)
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m/z (Cluster) Intensity (%)
Fragment
Assignment

Mechanistic
Explanation

342 / 344 / 346 / 348 ~5 / 15 / 15 / 5

Molecular Ion. The

1:3:3:1 pattern

confirms the presence

of 3 Bromine atoms.

263 / 265 / 267 ~50 / 100 / 50

Base Peak. Loss of

the benzylic bromine

to form a stabilized

quinone methide-like

cation. 1:2:1 pattern

confirms 2 Bromine

atoms remain.

183 / 185 / 187 ~8 / 16 / 8
Secondary loss of an

aromatic bromine.

155 / 157 ~15 / 15

Ring

contraction/rearrange

ment fragments.

Fragmentation Logic

Molecular Ion [M]+
m/z 342, 344, 346, 348

(Tribromo Pattern 1:3:3:1)

Base Peak [M - Br]+
m/z 263, 265, 267

(Dibromo Pattern 1:2:1)

- Br• (Benzylic Cleavage)

Fragment [M - 2Br]+
m/z 183, 185, 187

- Br• (Aromatic Cleavage)
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Click to download full resolution via product page

Caption: Fragmentation pathway showing the sequential loss of bromine atoms, starting with

the labile benzylic bromide.[3]

Infrared Spectroscopy (IR)
The IR spectrum is useful for verifying the functional groups, particularly the phenol and the

absence of carbonyl impurities (e.g., from oxidation to aldehyde).

3300 – 3500 cm

: O-H stretching (Broad, H-bonded).

3050 – 3100 cm

: Aromatic C-H stretching.

1450 – 1600 cm

: Aromatic C=C ring skeletal vibrations.

1200 – 1250 cm

: C-O stretching (Phenolic).

600 – 700 cm

: C-Br stretching (Strong, characteristic fingerprint).

Handling & Stability Protocols
Safety Warning: Benzylic bromides are potent lachrymators and skin irritants. All handling must

occur in a fume hood.

Storage: Store at <15 °C under inert gas (

or

). The compound is light-sensitive; exposure to UV can degrade the C-Br bond, releasing
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and turning the solid brown.

Solubility: Soluble in chloroform (

), dichloromethane, and ethyl acetate. Sparingly soluble in water.

Stability Check: Before use in critical steps, acquire a

NMR.

Pass: Sharp singlet at 4.50 ppm.

Fail: Appearance of aldehyde signal (~10 ppm) indicates hydrolysis/oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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